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Compound of Interest

5-Chloro-3-methyl-1-propyl-1H-
Compound Name:

pyrazole
CAS No.: 29938-67-8
Cat. No.: B15383500

Get Quote

Executive Summary

Obijective: To provide a definitive structural elucidation guide for distinguishing 1-propyl-5-
chloropyrazole from its regioisomers using EI-MS. Core Insight: The proximity of the 5-chloro
substituent to the N1-propyl group facilitates a diagnostic "ortho-effect” elimination of HCI, a
pathway sterically forbidden in the 3-chloro isomer. Key Diagnostic lon:

108 (
).
Chemical Identity & Properties
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Property Detail

Compound Name 1-propyl-5-chloropyrazole

Molecular Formula

144.05 Da (
Monoisotopic Mass

)

Molecular lon (

) 144 (100%) / 146 (33%)

The N1-propyl group and C5-chlorine atom are
Structure Note vicinal (adjacent), creating steric and electronic

interactions absent in the 3-chloro isomer.[1]

Experimental Protocol (Standardized EI-MS)

To reproduce the fragmentation patterns described, ensure the following acquisition
parameters. This protocol ensures sufficient internal energy for diagnostic rearrangements.

Step-by-Step Acquisition Workflow

o Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or
dichloromethane.

« Inlet System: Direct Insertion Probe (DIP) or GC-interface (if volatile).

o GC Column: DB-5ms or equivalent (non-polar), 30m x 0.25mm.

o Injector Temp: 250°C (Ensure rapid volatilization without thermal degradation).
e lonization Source (El):

o Electron Energy: 70 eV (Standard for library comparison).

o Source Temperature: 230°C.

o Emission Current: 35
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e Mass Analyzer: Quadrupole or TOF (Scan range

40-200).

o Data Processing: Background subtract using a region immediately preceding the peak
elution.

Fragmentation Analysis & Mechanism

The mass spectrum of 1-propyl-5-chloropyrazole is governed by three primary pathways. The
Ortho-Interaction (Pathway C) is the critical differentiator.

Pathway A: N-Alkyl Cleavage (Common)

e Mechanism: Homolytic cleavage of the N-C bond or McLafferty-like rearrangement.
e Observation:
o Loss of Propyl Radical (

). Generates the chloropyrazolium cation at
101.

o Loss of Propene (

): Hydrogen transfer from the propyl chain to the ring (or Cl), eliminating neutral propene to
yield

102.

Pathway B: Halogen Loss (Common)

e Mechanism: Direct cleavage of the C-CI bond.
e Observation:

o Loss of Cl Radical (
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): Yields the 1-propylpyrazolium ion at
109.

o Note: This peak preserves the propyl chain, confirming the N-alkylated pyrazole core.
Pathway C: The "Ortho-Effect" (Specific to 5-Chloro)
e Mechanism: The 5-chloro atom is spatially close to the

-hydrogens of the N-propyl group. This proximity facilitates the elimination of Hydrogen
Chloride (HCI) directly from the molecular ion or an intermediate.

e Observation:
o Loss of HCI (36 Da): Yields a diagnostic radical cation at

108.

o Differentiation: In the 3-chloro isomer, the Cl and Propyl groups are distant. The loss of
HCI is mechanistically unfavorable and typically absent or of negligible intensity.

Summary of Diagnostic lons

( 5-Chloro 3-Chloro
lon Identity Origin Isomer Isomer
) Intensity Intensity
Molecular lon 144 Strong Strong
Dechlorinated 109 Medium Medium
o Diagnostic
Ortho-Elimination 108 o Absent / Trace
(Distinct)
Strong (Base
Depropylated 101 Strong
Peak often)
Alkene Loss 102 Medium Medium

Visualizing the Fragmentation Pathways
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The following diagram illustrates the mechanistic divergence between the isomers.

Molecular lon
[M]+e (m/z 144)

Loss of Cle Loss of Propyle
[M - 35]+ [M - 43]+
(m/z 109) (m/z 101)

ORTHO EFFECT
(5-Chloro Specific)

3-Chloro Isomer
(Distant Groups)

Proximity Driven o Sterically
Elimination .-~ Forbidden

PR
Loss of HCI
[M - 36]+e
(m/z 108)

Click to download full resolution via product page

Figure 1: Mechanistic divergence in fragmentation. The red pathway (Loss of HCI) is the
diagnostic marker for the 5-chloro isomer.

Interpretation Checklist for Researchers
When analyzing your spectrum, follow this logic gate:
e Check Parent lon: Is

144 present with a 3:1 isotope peak at 146? (Confirms Monochloro-Propyl-Pyrazole).

o Check Alkyl Loss: Is

101 present? (Confirms Propyl group on Nitrogen).

e Apply the Ortho-Test:

o |F
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108 is observed (distinct peak): Confirm 1-propyl-5-chloropyrazole.

o IF

108 is absent/negligible: Suspect 1-propyl-3-chloropyrazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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